Hexadecyl carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyl carbamate is an organic compound belonging to the carbamate family. It is characterized by a hexadecyl (C16H33) chain attached to a carbamate group (NH2COO). This compound is known for its amphiphilic properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecyl carbamate can be synthesized through several methods:
Carbamoylation: This involves the reaction of hexadecylamine with carbon dioxide and an alkyl halide in the presence of a base such as cesium carbonate.
Alcoholysis of Carbamoyl Chlorides: Hexadecylamine reacts with carbamoyl chloride to form this compound.
Curtius Rearrangement: This method involves the formation of isocyanates from azides, which then react with hexadecanol to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale carbamoylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Hexadecyl carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form hexadecanol and carbamic acid.
Oxidation: It can be oxidized to form this compound derivatives with different functional groups.
Substitution: this compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Hexadecanol and carbamic acid.
Oxidation: Various oxidized derivatives of this compound.
Substitution: Substituted carbamates with different functional groups.
Scientific Research Applications
Hexadecyl carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a component in prodrugs.
Industry: Utilized in the formulation of surfactants, lubricants, and corrosion inhibitors.
Mechanism of Action
Hexadecyl carbamate exerts its effects through various mechanisms:
Enzyme Inhibition: It can inhibit enzymes by forming stable carbamate-enzyme complexes.
Membrane Interaction: Its amphiphilic nature allows it to interact with cell membranes, affecting membrane fluidity and permeability.
Drug Delivery: In prodrugs, this compound can enhance bioavailability by protecting the active drug from premature metabolism.
Comparison with Similar Compounds
Hexadecyl carbamate can be compared with other carbamates and similar compounds:
Hexadecyl Urea: Similar in structure but contains an additional N-H bond, making it more effective in gel formation.
Tert-Butyloxycarbonyl (Boc) Carbamate: Commonly used as a protecting group for amines, but less hydrophobic compared to this compound.
Carboxybenzyl (Cbz) Carbamate: Another protecting group for amines, removed by catalytic hydrogenation.
Uniqueness: this compound’s long hydrophobic chain and carbamate group make it unique in its ability to form stable amphiphilic structures, which are useful in various applications from surfactants to drug delivery systems .
Properties
CAS No. |
54850-40-7 |
---|---|
Molecular Formula |
C17H35NO2 |
Molecular Weight |
285.5 g/mol |
IUPAC Name |
hexadecyl carbamate |
InChI |
InChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17(18)19/h2-16H2,1H3,(H2,18,19) |
InChI Key |
DJPWEXJHYGPFIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.